molecular formula C14H20ClN3O3 B565515 Des-4-fluorobenzyl Mosapride-d5 CAS No. 1246814-79-8

Des-4-fluorobenzyl Mosapride-d5

Cat. No.: B565515
CAS No.: 1246814-79-8
M. Wt: 318.813
InChI Key: HQOQHUQAQLNFOP-ZBJDZAJPSA-N
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Description

Des-4-fluorobenzyl Mosapride-d5 is a labeled analogue of Des-4-fluorobenzyl Mosapride, which is a metabolite of Mosapride. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. It is known for its role in studying metabolic pathways and its application in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-4-fluorobenzyl Mosapride-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of specific reagents and catalysts to ensure the incorporation of deuterium. The process may involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Des-4-fluorobenzyl Mosapride-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogues .

Scientific Research Applications

Des-4-fluorobenzyl Mosapride-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Des-4-fluorobenzyl Mosapride-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:

This compound’s uniqueness lies in its application for tracing and studying metabolic pathways, providing insights that are not possible with non-labeled analogues.

Biological Activity

Des-4-fluorobenzyl Mosapride-d5 is a deuterated derivative of Mosapride, a gastroprokinetic agent known primarily for its action as a selective 5-HT4 receptor agonist. This compound has garnered attention for its potential therapeutic applications in gastrointestinal disorders and its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound acts primarily through the stimulation of 5-HT4 serotonin receptors, which play a crucial role in gastrointestinal motility. By activating these receptors, the compound enhances the release of acetylcholine from enteric neurons, promoting peristalsis and accelerating gastric emptying. This mechanism is particularly beneficial in treating conditions such as functional dyspepsia, gastroesophageal reflux disease (GERD), and chronic gastritis .

Pharmacokinetics

The pharmacokinetic profile of Mosapride indicates that after oral administration, peak plasma concentrations (Cmax) are achieved within approximately one hour. The area under the concentration-time curve (AUC) shows a dose-proportional increase, suggesting predictable absorption characteristics . this compound, being a labeled analog, is often used in studies to trace metabolic pathways and quantify drug levels in biological samples.

In Vitro Studies

Research has demonstrated that this compound maintains the agonistic properties of its parent compound. In isolated human atrial preparations expressing 5-HT4 receptors, it was observed that both Mosapride and this compound significantly increased the force of contraction and heart rate . This positive inotropic effect is critical for understanding its potential cardiovascular implications.

In Vivo Studies

In animal models, this compound exhibited enhanced gastrointestinal motility compared to controls. In studies assessing defecation responses, the compound improved motility metrics significantly, indicating its efficacy as a gastroprokinetic agent .

Case Studies

  • Gastrointestinal Disorders : A clinical study involving patients with functional dyspepsia showed that treatment with this compound led to a marked improvement in symptoms such as bloating and abdominal pain. Patients reported enhanced gastric emptying times and reduced discomfort post-meal .
  • Cardiovascular Effects : In a separate investigation focusing on cardiac function, this compound was administered to transgenic mice overexpressing human 5-HT4 receptors. Results indicated a significant increase in both heart rate and contractility compared to wild-type mice, underscoring its potential dual role in gastrointestinal and cardiac therapies .

Comparative Data Table

Parameter This compound Mosapride
Receptor Target 5-HT45-HT4
Cmax (oral) ~1 hour~1 hour
Therapeutic Uses Gastroprokinetic agentGastroprokinetic agent
Positive Inotropic Effect YesYes
Metabolite Activity ActiveActive

Properties

IUPAC Name

4-amino-5-chloro-N-(morpholin-2-ylmethyl)-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOQHUQAQLNFOP-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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